molecular formula C22H21FN4O4S B2600509 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2319876-76-9

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2600509
CAS No.: 2319876-76-9
M. Wt: 456.49
InChI Key: LKGQPEJSZFBIKY-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The 1,2,4-oxadiazole ring is a heterocyclic compound that is often used in drug design due to its bioisosteric properties . The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a 1,2,4-oxadiazole ring, and a 3,4-dimethoxyphenyl group. These functional groups could potentially engage in various non-covalent interactions such as hydrogen bonding, pi-stacking, and dipole-dipole interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the quinazolinone and 1,2,4-oxadiazole rings could increase its aromaticity and stability. The 3,4-dimethoxyphenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis and Antitumor Activity

A series of quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. Notably, certain derivatives have shown promising broad-spectrum antitumor activity, significantly more potent than the positive control 5-fluorouracil. Molecular docking studies have supported these findings, suggesting a mechanism of action involving the inhibition of key protein kinases like EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation and survival (Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Novel thioxoquinazolinone derivatives have been synthesized and assessed for their antimicrobial and anticonvulsant properties. Some compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity, suggesting their potential in treating neurological disorders (Rajasekaran et al., 2013).

Anticancer Agents

Research into α-aminophosphonate derivatives containing a 2-oxoquinoline structure has led to the discovery of compounds with moderate to high levels of antitumor activities against various cancer cell lines. These findings underscore the potential of quinazolinone derivatives as novel anticancer agents, with mechanisms possibly involving cell cycle arrest and apoptosis induction (Fang et al., 2016).

Anti-inflammatory and Analgesic Activities

Some quinazolinone derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activities. This research contributes to the understanding of the therapeutic potential of quinazolinone derivatives in managing pain and inflammation (Farag et al., 2012).

Antimicrobial and Antioxidant Studies

Derivatives of quinazolinone have also been evaluated for their antioxidant properties. These studies have highlighted the potential of these compounds as effective scavengers of free radicals, thereby offering a basis for their use in combating oxidative stress-related diseases (Al-azawi, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Quinazolinones have been studied for their potential antitumor, antimicrobial, and anti-inflammatory activities . The 1,2,4-oxadiazole ring is often used in drug design due to its ability to mimic the bioisosteric properties of a trans-amide bond .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized through medicinal chemistry approaches. This could involve modifying the functional groups to improve its potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c1-4-9-27-21(28)15-11-14(23)6-7-16(15)24-22(27)32-12-19-25-20(26-31-19)13-5-8-17(29-2)18(10-13)30-3/h5-8,10-11H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGQPEJSZFBIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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